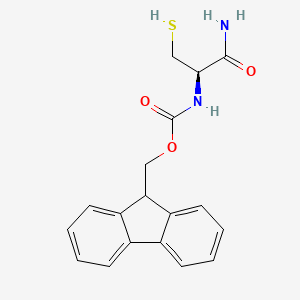
4-Bromo-1,1-difluorobutane
Descripción general
Descripción
4-Bromo-1,1-difluorobutane is an organic compound with the molecular formula C4H7BrF2. It is a halogenated hydrocarbon, specifically a bromo-fluoro-alkane, characterized by the presence of bromine and fluorine atoms on the butane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Butane: One common method involves the halogenation of butane using bromine (Br2) and fluorine (F2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum (Al). The reaction typically occurs under controlled conditions to ensure selective halogenation at the desired positions.
Dehydrohalogenation: Another approach is the dehydrohalogenation of 1,1-dibromobutane using a strong base, such as potassium tert-butoxide (KOtBu), followed by fluorination with a fluorinating agent like xenon difluoride (XeF2).
Industrial Production Methods: The industrial production of this compound involves large-scale halogenation reactions, often carried out in specialized reactors designed to handle hazardous halogen gases. The process requires stringent safety measures and precise control of reaction parameters to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. It can react with nucleophiles to replace the bromine or fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) are used, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Products include butanol, butanone, and butanoic acid.
Reduction: Reduced products may include butane or butene.
Substitution: Substituted products can include 4-bromo-1-fluorobutane or 4-bromo-1,1-difluoroethanol.
Aplicaciones Científicas De Investigación
4-Bromo-1,1-difluorobutane is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated hydrocarbons on biological systems.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials with specific properties conferred by the presence of fluorine atoms.
Mecanismo De Acción
The mechanism by which 4-bromo-1,1-difluorobutane exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The presence of fluorine atoms can influence the compound's binding affinity and selectivity towards biological targets.
Comparación Con Compuestos Similares
1-Bromo-1,1-difluoroethane: A shorter-chain analog with similar halogenation.
2-Bromo-1,1-difluoropropane: Another halogenated hydrocarbon with a different carbon chain length.
1,1-Difluorobutane: A non-brominated version of the compound.
Uniqueness: 4-Bromo-1,1-difluorobutane is unique due to its combination of bromine and fluorine atoms on a four-carbon chain, which imparts distinct chemical and physical properties compared to its analogs. Its reactivity and stability make it a valuable compound in various applications.
Propiedades
IUPAC Name |
4-bromo-1,1-difluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2/c5-3-1-2-4(6)7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEIOCMDYOLTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1457946-33-6 | |
| Record name | 4-bromo-1,1-difluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


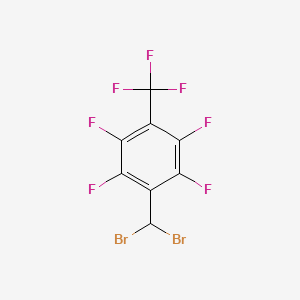
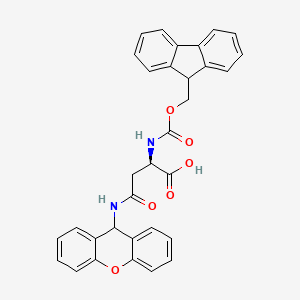

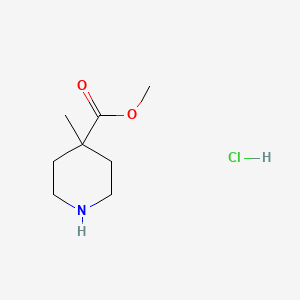

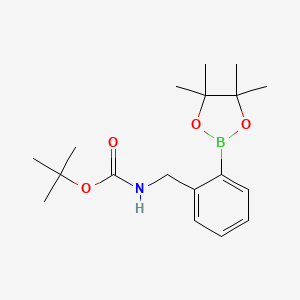



![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)
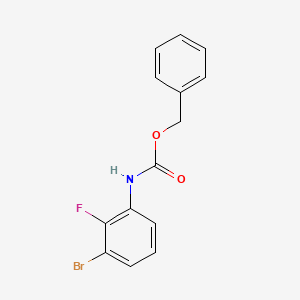
![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)

